molecular formula C21H20ClN3O2 B2891693 N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251688-35-3

N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2891693
CAS No.: 1251688-35-3
M. Wt: 381.86
InChI Key: SDCYOMOJWKCPOC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a potent and selective research compound of significant interest in neuropharmacology, primarily characterized by its function as a phosphodiesterase 9A (PDE9A) inhibitor. PDE9A is an enzyme highly expressed in the brain that hydrolyzes the intracellular second messenger cyclic guanosine monophosphate (cGMP) . By inhibiting PDE9A, this compound elevates cGMP signaling, which plays a critical role in synaptic plasticity, neuronal differentiation, and cognitive processes. This mechanism has positioned it as a valuable tool for investigating pathways related to cognitive disorders and neurodegenerative diseases . Researchers utilize this acetamide derivative in preclinical studies to probe the therapeutic potential of enhanced cGMP signaling in models of cognitive deficits, such as those seen in Alzheimer's disease and other conditions involving memory impairment. Its specific structural features, including the tetrahydrobenzonaphthyridine core, contribute to its high affinity for the PDE9A active site, making it a crucial compound for elucidating the complex biology of cyclic nucleotide signaling in the central nervous system and for validating PDE9A as a target for future therapeutic interventions.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-6-7-19(16(22)10-13)24-20(26)12-25-9-8-18-15(11-25)21(27)14-4-2-3-5-17(14)23-18/h2-7,10H,8-9,11-12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCYOMOJWKCPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, physicochemical properties, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Spectral Data (IR, NMR) Hydrogen Bonding Patterns
N-(2-Chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide (Target) C20H18ClN3O2 (est.) ~361.8 (est.) 2-Cl, 4-CH3 on phenyl; benzo-naphthyridine N/A N/A Likely R22(10) motifs (inferred)
N-(2-Chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide C20H16ClF2N3O2 403.8 2-Cl on phenyl; 6,9-diF on naphthyridine N/A Smiles: O=C(CN1CCc2[nH]c3c(F)ccc(F)c3c(=O)c2C1)Nc1ccccc1Cl Not reported
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide (Compound 5.6) C13H11Cl2N3O2S 344.21 2,3-diCl on phenyl; thio-pyrimidine 230–232 1H NMR (DMSO-d6): δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (Ar-H), 4.12 (SCH2) N/A
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C19H17Cl2N3O2 402.26 3,4-diCl on phenyl; pyrazolyl group 473–475 Dihedral angles: 54.8°–77.5° between aryl and pyrazolyl rings; IR: N–H⋯O R22(10) dimers R22(10) hydrogen-bonded dimers
N-(4-Chlorophenyl)-2-(4-(naphthalen-1-yloxy)methyl-triazol-1-yl)acetamide (6m) C21H18ClN4O2 393.11 4-Cl on phenyl; triazole-naphthoxy N/A IR: 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O); HRMS: [M+H]+ 393.1112 N/A

Key Observations:

Substituent Effects :

  • The target compound ’s 2-chloro-4-methylphenyl group likely enhances lipophilicity compared to dichloro or fluoro analogs (e.g., Compound 5.6 ).
  • Difluoro substitution () increases molecular weight and may influence electronic properties (e.g., electron-withdrawing effects) versus methyl substitution .

Hydrogen Bonding and Crystal Packing :

  • Dichlorophenyl analogs (e.g., ) exhibit R22(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern critical for crystal stability . The target compound is expected to adopt similar motifs.
  • Steric effects from methyl groups (target) versus chlorine () may alter dihedral angles between aromatic rings, impacting molecular planarity and packing efficiency .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for related acetamides, such as carbodiimide-mediated coupling (e.g., EDC/HCl in ) or 1,3-dipolar cycloaddition (e.g., ) .

Spectroscopic Profiles :

  • IR spectra of analogs show characteristic C=O (1678–1680 cm⁻¹) and N–H (3291 cm⁻¹) stretches, consistent with acetamide functionalities .
  • 1H NMR data for Compound 5.6 (δ 10.10 for NHCO) aligns with typical acetamide proton shifts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of the benzo[b][1,6]naphthyridinone core followed by coupling with the chlorophenyl acetamide moiety. Key steps include:

  • Cyclization : Use of acetic anhydride or similar reagents under reflux (80–100°C) to form the naphthyridinone ring .
  • Acetamide coupling : Reaction with N-(2-chloro-4-methylphenyl) chloroacetamide in polar aprotic solvents (e.g., DMF) at 50–60°C, monitored by TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of by-products (e.g., residual solvents or unreacted intermediates) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water mobile phases .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .

Q. What solvent systems are suitable for spectroscopic characterization?

  • UV-Vis/fluorescence : Use anhydrous DMSO or acetonitrile to avoid solvent interference. For fluorescence studies, dilute solutions (1–10 µM) prevent aggregation .
  • IR spectroscopy : KBr pellet method to identify functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹ for the 10-oxo group) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • In silico approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). The chloro-methylphenyl group may occupy hydrophobic pockets, while the naphthyridinone core interacts via π-π stacking .
  • QSAR studies : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to optimize lead structures .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Case example : If one study reports potent antimicrobial activity (MIC = 2 µg/mL) while another shows no effect:

  • Replication : Verify assay conditions (e.g., bacterial strain, inoculum size, and growth media) .
  • Dose-response curves : Test concentrations from 0.1–100 µg/mL to identify threshold effects .
  • Metabolic stability : Assess compound degradation in culture media via LC-MS to rule out false negatives .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Mechanistic probes :

  • Isotopic labeling : Use ¹⁸O-labeled water during cyclization to track oxygen incorporation into the 10-oxo group .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., acetamide bond formation) .

Q. What strategies mitigate low yields in the final coupling step?

  • Optimization variables :

  • Catalysts : Introduce Pd(OAc)₂ or CuI to facilitate Ullmann-type couplings .
  • Solvent effects : Switch from DMF to NMP for higher boiling points and improved solubility .
  • Protecting groups : Temporarily protect the naphthyridinone NH with Boc to prevent side reactions .

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